ethyl 3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, an aminomethyl group, and a methyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The resulting intermediate is then subjected to aminomethylation using formaldehyde and a suitable amine source under controlled conditions to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds or electrostatic interactions with biological molecules, influencing their activity. The compound may also act as an enzyme inhibitor or modulator, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate
- Ethyl 3-(aminomethyl)-1-ethyl-1H-pyrazole-5-carboxylate
- Ethyl 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate
Uniqueness
Ethyl 3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H13N3O2 |
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Molecular Weight |
183.21 g/mol |
IUPAC Name |
ethyl 5-(aminomethyl)-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C8H13N3O2/c1-3-13-8(12)7-4-6(5-9)10-11(7)2/h4H,3,5,9H2,1-2H3 |
InChI Key |
SFDVKRISPLLPSM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)CN |
Origin of Product |
United States |
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